![molecular formula C13H13Cl2N3O B2784075 3-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-3-oxopropanenitrile CAS No. 350999-72-3](/img/structure/B2784075.png)
3-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-3-oxopropanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-3-oxopropanenitrile” is a chemical compound with the CAS Number: 350999-72-3 . It has a molecular weight of 298.17 . The IUPAC name for this compound is 3-[4-(3,4-dichlorophenyl)-1-piperazinyl]-3-oxopropanenitrile .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H13Cl2N3O/c14-11-2-1-10(9-12(11)15)17-5-7-18(8-6-17)13(19)3-4-16/h1-2,9H,3,5-8H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Physical and Chemical Properties Analysis
This compound has a molecular weight of 298.17 . It is recommended to be stored at a temperature of 28°C .
Aplicaciones Científicas De Investigación
Anticancer and Antituberculosis Activities
Research indicates that derivatives of 3-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-3-oxopropanenitrile, particularly [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives, exhibit significant anticancer and antituberculosis activities. These derivatives were synthesized using a reductive amination method and displayed promising results against human breast cancer cell lines and the tuberculosis-causing bacterium M. tb h37Rv (Mallikarjuna, Padmashali, & Sandeep, 2014).
Structural Characterization and Stability
Another study focused on synthesizing and characterizing derivatives of this compound, particularly emphasizing their structural properties. This research involved single-crystal X-ray diffraction and density functional theory (DFT) calculations to understand the molecular structure and stability, contributing significantly to the field of molecular design and pharmaceutical chemistry (Şahin, Özkan, Köksal, & Işık, 2012).
Synthesis Methodology
The synthesis of related compounds, such as 1-(3-Chlorophenyl)-4-(3-Chloropropyl)-Piperazine Hydrochloride, has been explored to improve yield and efficiency. This research is significant for the large-scale production of pharmaceutical intermediates (Mai, 2005).
Anti-inflammatory Activities
Derivatives of this compound have also been studied for their anti-inflammatory activities. A particular focus was on novel 5-(3,4-dichlorophenyl)-3-[(4-substitutedpiperazin-1-yl)methyl]-1,3,4-oxadiaxole-2-thiones, which showed promising anti-inflammatory profiles in the carrageenan footpad edema test (Koksal, Yarim, Erdal, & Bozkurt, 2013).
Antibiotic and Antifungal Leads
A study explored focused compound libraries based on analogues of this compound, identifying potential antibiotic and antifungal activities against various pathogens. This research contributes to the discovery of new drug leads for combating infectious diseases (Baker et al., 2022).
Synthesis and Antibacterial Screening
Compounds containing the this compound structure have been synthesized and screened for antibacterial activity. The study provides insights into developing new antimicrobial agents (Deshmukh, Karale, Akolkar, & Randhavane, 2017).
Propiedades
IUPAC Name |
3-[4-(3,4-dichlorophenyl)piperazin-1-yl]-3-oxopropanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2N3O/c14-11-2-1-10(9-12(11)15)17-5-7-18(8-6-17)13(19)3-4-16/h1-2,9H,3,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHTIPTMYBBZXJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)C(=O)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-Tert-butyl-6-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazine](/img/structure/B2783993.png)

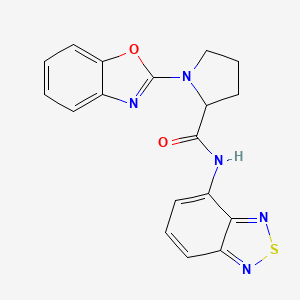
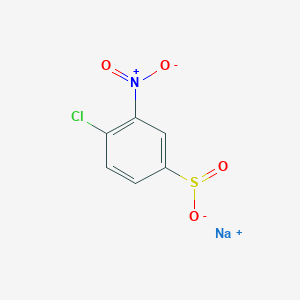
![4-chloro-6-[3,4-dihydro-1(2H)-quinolinyl]-2-pyrimidinamine](/img/structure/B2784000.png)
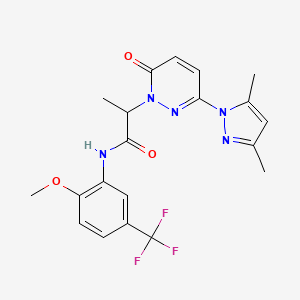

![3-[3-(3-bromophenyl)-4-(2,2-dicyanoeth-1-en-1-yl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2784004.png)
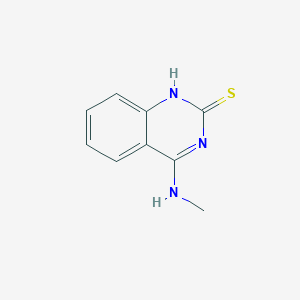
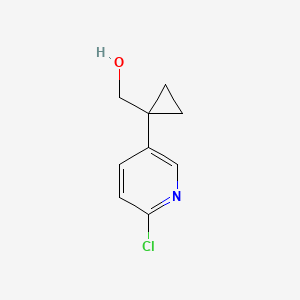
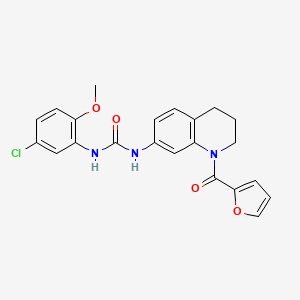
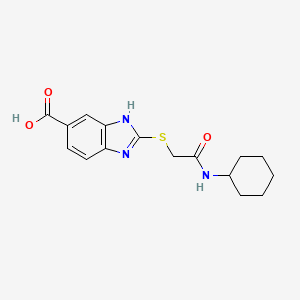

![6-Ethyl-2-(5-nitrobenzo[b]thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2784015.png)
